molecular formula C29H21Cl2N3O2 B299924 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Cat. No. B299924
M. Wt: 514.4 g/mol
InChI Key: DLFHSSOBDXNKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione inhibits BTK by binding to the enzyme's active site, thereby preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to induce apoptosis of malignant B-cells and inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL. 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has also been shown to inhibit the production of cytokines, such as interleukin-6 (IL-6), which are involved in the growth and survival of malignant B-cells.

Advantages and Limitations for Lab Experiments

The main advantage of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. However, like most small molecule inhibitors, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has some limitations, including the potential for off-target effects and the development of resistance.
List of

Future Directions

1. Combination therapy: 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione is currently being evaluated in combination with other agents, such as the anti-CD20 antibody rituximab, for the treatment of B-cell malignancies. Further studies are needed to determine the optimal combination regimens and dosing schedules.
2. Biomarker identification: Biomarkers that predict response to BTK inhibition are needed to identify patients who are most likely to benefit from 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione therapy.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Safety and tolerability: The safety and tolerability of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione in humans need to be further evaluated in clinical trials.
5. Other indications: BTK is also involved in the pathogenesis of other diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the potential of 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione and other BTK inhibitors for the treatment of these diseases.

Synthesis Methods

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The process involves several purification steps to obtain the final product in high purity.

Scientific Research Applications

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

properties

Product Name

1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Molecular Formula

C29H21Cl2N3O2

Molecular Weight

514.4 g/mol

IUPAC Name

1//'-[(2,6-dichlorophenyl)methyl]-3-(3-methylphenyl)spiro[1H-quinazoline-2,3//'-indole]-2//',4-dione

InChI

InChI=1S/C29H21Cl2N3O2/c1-18-8-6-9-19(16-18)34-27(35)20-10-2-4-14-25(20)32-29(34)22-11-3-5-15-26(22)33(28(29)36)17-21-23(30)12-7-13-24(21)31/h2-16,32H,17H2,1H3

InChI Key

DLFHSSOBDXNKJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.